molecular formula C14H15F3N6O3 B7164384 N'-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide

N'-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide

Cat. No.: B7164384
M. Wt: 372.30 g/mol
InChI Key: CFCBQGRNGHWQRJ-UHFFFAOYSA-N
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Description

N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide is a complex organic compound that features a tetrazole ring, a methoxy group, and a trifluoroethyl group

Properties

IUPAC Name

N'-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O3/c1-8-20-21-22-23(8)10-5-9(3-4-11(10)26-2)19-13(25)6-12(24)18-7-14(15,16)17/h3-5H,6-7H2,1-2H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBQGRNGHWQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CC(=O)NCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The methoxy group can be introduced via methylation reactions, and the trifluoroethyl group can be added through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)benzamide

Uniqueness

N’-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)propanediamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the methoxy group, trifluoroethyl group, and tetrazole ring makes this compound versatile for various applications, distinguishing it from other similar compounds.

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